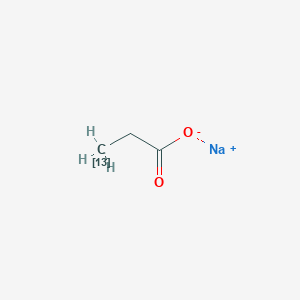

Sodium propionate-3-13C

Description

The Unique Advantage of Position-Specific 13C Labeling at the C-3 Position

The utility of a tracer is significantly enhanced by position-specific labeling, where a stable isotope is placed at a specific atomic position within a molecule. frontiersin.orgfrontiersin.org Sodium propionate-3-13C is a prime example, where the carbon-13 isotope is located at the third carbon (C-3) of the propionate (B1217596) molecule. musechem.com This specific labeling provides a distinct advantage in tracing metabolic pathways.

When propionate enters the cell, it is converted to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. Subsequently, methylmalonyl-CoA is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. The fate of the ¹³C label from the C-3 position of propionate provides critical information. For instance, the C-3 label is retained in succinate (B1194679) as it proceeds through the TCA cycle. This is in contrast to a label at the C-2 position, which would be oxidized to carbon dioxide (CO₂). This distinction allows researchers to track the entry and progression of propionate-derived carbons through the TCA cycle and into subsequent biosynthetic pathways, such as gluconeogenesis (the synthesis of glucose) and odd-chain fatty acid synthesis. wikipedia.org The use of position-specific labeled compounds provides more detailed information than uniformly labeled substrates, enabling more precise inferences about the flux of carbon through metabolic networks. unlv.edu

Overview of Academic Research Paradigms Utilizing 13C-Labeled Propionate

The unique properties of ¹³C-labeled propionate, particularly this compound, have made it a valuable tool in a variety of academic research settings. These studies have significantly advanced our understanding of fundamental metabolic processes.

One major area of research is the study of gluconeogenesis , the process of generating glucose from non-carbohydrate sources, which is vital for maintaining blood sugar levels. wikipedia.org In ruminants, propionate is the primary substrate for gluconeogenesis. wikipedia.orgresearchgate.net Studies using ¹³C-labeled propionate have been instrumental in quantifying the contribution of propionate to glucose production in these animals. researchgate.net In humans, while propionate is a less significant gluconeogenic precursor, studying its metabolism still provides valuable insights into the regulation of this crucial pathway. wikipedia.org For instance, research has utilized [U-¹³C₃]propionate (uniformly labeled propionate) to probe TCA cycle activity and its connection to gluconeogenesis. physiology.orgnih.gov

Another key research paradigm involves the investigation of the TCA cycle , also known as the Krebs cycle. By tracing the incorporation of the ¹³C label from propionate into TCA cycle intermediates like succinate, malate, and aspartate, researchers can assess the rate of cycle flux and anaplerosis (the replenishment of cycle intermediates). physiology.org This is crucial for understanding cellular energy production and biosynthetic capabilities. Studies have shown that propionate infusion can significantly increase the concentrations of TCA cycle intermediates. physiology.orgnih.gov

Furthermore, ¹³C-labeled propionate is utilized in studies of fatty acid metabolism . Propionyl-CoA is a precursor for the synthesis of odd-chain fatty acids. By tracing the ¹³C label, researchers can investigate the pathways and regulation of this specific type of fatty acid synthesis.

The application of this compound and other labeled propionate forms extends to studying metabolic disorders. For example, it has been used to assess hepatic propionate oxidative capacity in patients with methylmalonic acidemia, a genetic disorder affecting propionate metabolism. Additionally, research has explored the role of propionate metabolism in the context of pyruvate (B1213749) dehydrogenase deficiency, a rare metabolic disorder. nih.gov

The data from these studies, often analyzed using advanced techniques like NMR and MS, provide a detailed picture of metabolic fluxes and network interactions. researchgate.netismrm.org

| Research Area | Key Findings from 13C-Labeled Propionate Studies |

| Gluconeogenesis | Quantified the contribution of propionate to glucose production, particularly in ruminants. wikipedia.orgresearchgate.net Elucidated the relationship between TCA cycle activity and gluconeogenesis. physiology.orgnih.gov |

| TCA Cycle | Assessed TCA cycle flux and anaplerosis by tracing the label into cycle intermediates. physiology.org Demonstrated that propionate infusion increases the pool size of TCA cycle intermediates. physiology.orgnih.gov |

| Fatty Acid Metabolism | Investigated the synthesis of odd-chain fatty acids from the propionyl-CoA precursor. |

| Metabolic Disorders | Used to evaluate hepatic propionate oxidation in conditions like methylmalonic acidemia. Explored the role of propionate in pyruvate dehydrogenase deficiency. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635685 | |

| Record name | Sodium (3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158814-18-7 | |

| Record name | Sodium (3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158814-18-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for Sodium Propionate 3 13c Isotopomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the detailed analysis of molecular structures and metabolic processes. In the context of 13C tracer studies, NMR can distinguish between different isotopomers of a metabolite, providing valuable information on pathway activity. ox.ac.uk

High-Resolution 13C NMR for Metabolite Isotopomer Distributions

High-resolution 13C NMR spectroscopy is a cornerstone for analyzing the distribution of 13C labels in metabolites extracted from tissues or cells. pnas.org This technique provides detailed information about the specific positions of the 13C isotope within a molecule, which is critical for elucidating metabolic pathways. For instance, in studies of housefly hydrocarbon biosynthesis, [3-13C]propionate was used to demonstrate its incorporation into the branching methyl carbon of methylalkanes. nih.gov The analysis of 13C-13C spin-spin coupling in the resulting spectra can even reveal whether labeled precursors were incorporated intact. nih.gov

In studies of cardiac metabolism, high-resolution 13C NMR of tissue extracts has been used to analyze the multiplets in glutamate (B1630785) signals, which arise from the turnover of the tricarboxylic acid (TCA) cycle. pnas.org By analyzing the chemical shift and J-coupling patterns, researchers can trace the metabolic fate of the labeled carbon from propionate (B1217596). pnas.org For example, the C-3 label of propionate is retained in succinate (B1194679) during the TCA cycle.

Table 1: Research Findings from High-Resolution 13C NMR Studies

| Research Area | Key Finding | Reference |

| Insect Biochemistry | [3-13C]propionate is incorporated into the branching methyl carbon of methylalkanes in houseflies. | nih.gov |

| Cardiac Metabolism | Analysis of glutamate C4 resonance multiplets in heart tissue extracts reveals TCA cycle turnover. | pnas.org |

| Propionate Metabolism | The C-3 label of propionate is retained in succinate during the TCA cycle. |

Hyperpolarized 13C Magnetic Resonance Spectroscopy for Real-time Metabolic Flux

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that dramatically increases the signal-to-noise ratio of 13C-labeled compounds, enabling real-time monitoring of metabolic reactions in vivo. researchgate.net This method has been particularly valuable in studying rapid metabolic processes. While many studies have focused on hyperpolarized [1-13C]pyruvate, the principles are applicable to other 13C-labeled substrates. researchgate.netnih.gov

In cardiac research, hyperpolarized 13C MRS has been used to accentuate changes in heart metabolism. ismrm.org For instance, the presence of propionate has been shown to modulate cardiac metabolism, and hyperpolarized techniques can visualize these changes in real time. ismrm.org The massive increase in bicarbonate production in the presence of propionate, for example, can be observed using hyperpolarized [1-13C]pyruvic acid. ismrm.org

In Vivo and Ex Vivo NMR Applications in Metabolic Research

Both in vivo and ex vivo NMR spectroscopy play crucial roles in metabolic research using 13C tracers. In vivo NMR allows for the non-invasive study of metabolic processes within a living organism, providing a dynamic view of metabolism. nih.gov For example, in vivo MRS can be used to image brain glucose metabolism and has revealed propionate as a significant anaplerotic substrate in certain conditions. nih.gov

Ex vivo NMR, on the other hand, involves the analysis of tissue extracts, providing higher resolution and sensitivity for detailed metabolite identification and quantification. mdpi.comacs.org This approach is often used to complement in vivo studies. For instance, ex vivo 13C NMR of brain extracts has been used to resolve 13C multiplets for the first time after the administration of 13C-propionate, allowing for a detailed analysis of neuronal and astrocyte metabolism. nih.gov This technique has shown that propionate is converted to succinyl-CoA primarily in glial cells under certain pathological conditions. nih.gov

Mass Spectrometry (MS) for Quantitative and Qualitative 13C Tracing

Mass spectrometry (MS) is another powerful analytical tool for 13C tracer studies, offering high sensitivity and the ability to measure isotopic enrichment in a wide range of metabolites. frontiersin.org It is often coupled with chromatographic techniques to separate complex mixtures of metabolites before analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment and Turnover Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile metabolites. In the context of 13C tracing, GC-MS is used to measure the isotopic enrichment of metabolites, which provides information on metabolic fluxes and turnover rates. nih.govscience.gov A method has been developed to measure the 13C enrichment of fatty acids and their fragments, such as ethanoate and propionate, using electron impact GC-MS. researchgate.net

In human studies, GC-MS has been used to measure the isotopic enrichment of the bromophenacyl propionate derivative to determine propionate turnover. nih.gov This method is sensitive enough to be applied in clinical research, including in children with inherited metabolic disorders. nih.gov Furthermore, GC-MS analysis of plasma glucose isotopomers following the infusion of [13C3]propionate has been used to quantify hepatic glucose and citric acid cycle fluxes in vivo. nih.gov

Table 2: Applications of GC-MS in Sodium Propionate-3-13C Research

| Application | Key Measurement | Research Context | Reference |

| Propionate Turnover | Isotopic enrichment of bromophenacyl propionate derivative | Healthy adults and potential for use in metabolic disorders | nih.gov |

| Hepatic Metabolism | Mass isotopomer distributions of plasma glucose fragments | Quantifying liver metabolic fluxes in mice | nih.gov |

| Fatty Acid Metabolism | 13C enrichment of fatty acid fragments (ethanoate, propionate) | Metabolic flux analysis in microorganisms | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Global Metabolomics and Flux Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for the analysis of a broad range of metabolites, including those that are non-volatile or thermally labile. nih.govresearchgate.net LC-MS is increasingly used in global metabolomics and flux analysis to obtain a comprehensive overview of metabolic changes. acs.org

In studies of hepatic metabolism, a combination of NMR and LC-tandem MS (LC-MS/MS) has been developed to assess pyruvate (B1213749) cycling. nih.gov While this particular study used [3-13C]lactate as a tracer, the methodology highlights the power of combining analytical techniques for in-depth metabolic analysis. nih.gov LC-MS is also crucial for the analysis of CoA esters, as demonstrated in a study where it was used to measure CoA enrichment in brain tissue after [U-13C]propionate administration. nih.gov The development of LC-MS methods for targeted metabolomics of rare cells further expands the applicability of this technique in metabolic research. acs.org

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Fractionation Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for determining the isotopic composition of elements in a sample with high precision. In the context of this compound, IRMS is instrumental in studying carbon isotope fractionation, which provides insights into the origin and metabolic fate of the compound.

Carbon isotope fractionation refers to the partitioning of carbon isotopes (¹²C and ¹³C) during physical, chemical, and biological processes. These processes can lead to products that are either enriched or depleted in the heavier ¹³C isotope relative to the starting material. By measuring the ¹³C/¹²C ratio, expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to a standard, researchers can trace the pathways of propionate metabolism.

In studies of microbial metabolism, IRMS has been used to investigate the carbon isotope fractionation of propionate during its consumption in anoxic environments like paddy soils. copernicus.orgcopernicus.org Research has shown that the degradation of propionate to acetate (B1210297) and CO₂ involves a relatively small isotope fractionation. copernicus.org For instance, under sulfidogenic conditions, the isotopic enrichment factor (εprop) for propionate consumption was found to be approximately -3.5‰. copernicus.orgcopernicus.org This indicates a slight preference for the lighter ¹²C isotope in the reaction. Under methanogenic conditions, the enrichment factors were observed to be in the range of -8‰ to -3.5‰. copernicus.orgcopernicus.orgresearchgate.net

The analysis of the products of propionate degradation reveals further isotopic partitioning. The CO₂ produced is typically depleted in ¹³C, while the acetate formed is enriched in ¹³C relative to the initial propionate. copernicus.orgcopernicus.org This differential fractionation provides clues about the specific metabolic pathways involved, such as the Syntrophobacter-type fermentation under sulfidogenic conditions. copernicus.orgcopernicus.org

Chemical oxidation studies of sodium propionate using reagents like permanganate (B83412) have also employed IRMS to determine carbon-13 fractionation. ichtj.waw.pl These experiments help to understand the reaction mechanisms and the influence of different carbon positions within the propionate molecule on the isotopic composition of the products. ichtj.waw.pl

The precision of IRMS allows for the detection of subtle variations in isotopic ratios, making it an essential tool for elucidating the complex biogeochemical cycling of propionate and for tracing the metabolic activity of microorganisms.

Table 1: Isotopic Enrichment Factors for Propionate Consumption

| Condition | Isotopic Enrichment Factor (εprop) | Reference |

| Sulfidogenic | -3.5‰ | copernicus.orgcopernicus.org |

| Methanogenic | -8‰ to -3.5‰ | copernicus.orgcopernicus.orgresearchgate.net |

Elucidation of Metabolic Pathways Using Sodium Propionate 3 13c As a Tracer

Detailed Investigations of Propionate (B1217596) Catabolism and Anabolism

Propionate, a three-carbon short-chain fatty acid, is metabolized through several key pathways. The use of Sodium propionate-3-13C allows for the quantitative analysis of these routes, revealing how different organisms and tissues process this important metabolite.

Differential Analysis of Methylmalonyl-CoA Pathway Flux

The canonical pathway for propionate catabolism in mammals is the methylmalonyl-CoA pathway. nih.gov Propionyl-CoA, formed from propionate, is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov This conversion involves a series of enzymatic steps, including carboxylation to D-methylmalonyl-CoA, racemization to L-methylmalonyl-CoA, and finally isomerization to succinyl-CoA. nih.gov

Studies using 13C-labeled propionate have been crucial in quantifying the flux through this pathway. For instance, in patients with methylmalonic acidemia, a genetic disorder affecting this pathway, tracer studies have helped to determine the rates of propionate production and its subsequent metabolism. nih.gov These investigations have revealed that in such conditions, there are significant alternative sources of propionate beyond protein catabolism. nih.gov

| Enzyme | Reaction | Role in Pathway |

| Propionyl-CoA Carboxylase | Propionyl-CoA → D-Methylmalonyl-CoA | Commits propionate to the pathway |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA ↔ L-Methylmalonyl-CoA | Stereoisomer conversion |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA → Succinyl-CoA | Final step to TCA cycle intermediate |

Characterization of Methylcitrate Cycle Activity in Diverse Organisms

In many microorganisms, including bacteria and fungi, the methylcitrate cycle is the primary route for propionate metabolism. nih.govcam.ac.uk This cycle is essential for the detoxification of propionate and its utilization as a carbon source. cam.ac.uk The key enzymes in this pathway are methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase. nih.gov

Tracer experiments with [U-13C]propionate in organisms like Mycobacterium tuberculosis have demonstrated the critical role of the methylcitrate cycle. nih.gov These studies have shown that a lack of methylisocitrate lyase activity leads to the accumulation of methylcitrate cycle intermediates and converts the pathway into a "dead end," ultimately causing bactericidal effects. nih.gov In Mycobacterium smegmatis, it has been shown that both a canonical methylisocitrate lyase and the isocitrate lyase enzymes of the glyoxylate (B1226380) cycle contribute to propionate metabolism. nih.gov

| Organism | Key Finding | Reference |

| Mycobacterium tuberculosis | Methylcitrate cycle is essential for survival on propionate. | nih.gov |

| Mycobacterium smegmatis | Possesses both a dedicated MCL and bifunctional ICL/MCL enzymes for propionate metabolism. | nih.gov |

| Salmonella enterica | The prpBCDE operon, encoding enzymes for the methylcitrate cycle, is required for propionate catabolism. | cam.ac.uk |

Exploration of Acryloyl-CoA and Wood-Werkman Cycle Contributions to Propionate Metabolism

Beyond the methylmalonyl-CoA and methylcitrate pathways, other routes for propionate metabolism exist in certain organisms. The acrylate (B77674) pathway, for instance, is utilized by bacteria such as Clostridium and Megasphaera species. nih.gov This pathway involves the conversion of lactoyl-CoA to acryloyl-CoA, which is then reduced to propionyl-CoA. nih.gov

The Wood-Werkman cycle is another significant pathway, particularly in Propionibacterium species. researchgate.netmdpi.com This cycle enables the production of propionate from the fermentation of sugars. mdpi.com The heterologous expression of the Wood-Werkman cycle has been achieved in Escherichia coli, demonstrating its potential for biotechnological production of propionate and 1-propanol. nih.gov

Role of Amino Acid Catabolism in Propionate Formation

Propionyl-CoA is also a product of the catabolism of several amino acids, including isoleucine, valine, threonine, and methionine. nih.govnih.gov The breakdown of these amino acids generates propionyl-CoA, which can then enter the metabolic pathways described above.

Stable isotope tracer studies have been employed to quantify the contribution of amino acid catabolism to the total propionate pool. In children with methylmalonic acidemia, it was found that protein catabolism accounted for 5-40% of the total propionate production, highlighting the presence of other significant sources of this metabolite. nih.gov

Interconnections with Central Carbon Metabolism

Propionate metabolism is intricately linked with central carbon metabolism, primarily through the TCA cycle. The entry of propionate-derived carbons into the TCA cycle has significant implications for cellular energy production and biosynthesis.

Assessment of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Oxidative Flux

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. wikipedia.org The conversion of propionate to succinyl-CoA via the methylmalonyl-CoA pathway is a key anaplerotic reaction. nih.gov The use of 13C-labeled propionate allows for the direct measurement of this anaplerotic flux.

Studies in various organisms have utilized this technique to understand the interplay between propionate metabolism and the TCA cycle. For example, in Mycobacterium bovis BCG and M. tuberculosis, 13C-metabolic flux analysis has revealed a novel pathway for pyruvate (B1213749) dissimilation that involves the glyoxylate shunt and anaplerotic reactions, highlighting the importance of carbon fixation from CO2. nih.gov Furthermore, propionate infusion in rats has been shown to increase hepatic pyruvate cycling and anaplerosis, leading to alterations in mitochondrial metabolism. nih.gov

Quantitative Analysis of Gluconeogenic Flux and Carbon Shunting

This compound is a valuable tracer for quantifying the contribution of propionate to glucose production (gluconeogenesis) and for dissecting the intricate pathways of carbon metabolism within the liver. When introduced into a biological system, the 13C label from this compound is incorporated into various metabolic intermediates, ultimately appearing in glucose. By analyzing the distribution of the 13C label in glucose and other metabolites using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), researchers can calculate the rate of glucose synthesis from propionate, known as gluconeogenic flux.

One of the key advantages of using 13C-labeled propionate is its ability to trace the flow of carbon through the Krebs cycle (also known as the citric acid cycle or TCA cycle). Propionate enters the Krebs cycle as succinyl-CoA. As succinyl-CoA is metabolized, the 13C label is distributed among other Krebs cycle intermediates. This labeling pattern provides insights into the relative activities of different pathways connected to the Krebs cycle.

"Carbon shunting" refers to the diversion of these labeled carbon atoms away from the direct path of gluconeogenesis into other metabolic routes. For instance, labeled oxaloacetate, a key intermediate in both the Krebs cycle and gluconeogenesis, can be directed towards pathways like amino acid synthesis. By measuring the 13C enrichment in metabolites such as glutamate (B1630785) and aspartate, which are in equilibrium with the Krebs cycle intermediates α-ketoglutarate and oxaloacetate respectively, it's possible to quantify the extent of this carbon shunting.

The analysis of flux ratios, such as the ratio of serine enrichment to aspartate enrichment (eSer:eAsp), can provide a quantitative measure of the carbon flux from propionate to glucose. A lower eSer:eAsp ratio suggests a reduced capacity for gluconeogenesis, indicating that a smaller proportion of the carbon from propionate is being converted to glucose.

A hypothetical representation of data from a study investigating the effect of a metabolic condition on gluconeogenic flux from propionate is presented in the table below. This table illustrates how 13C enrichment in key metabolites can be used to calculate flux ratios and infer changes in metabolic pathways.

Table 1: Hypothetical 13C Enrichment and Flux Ratios in Hepatocytes

This table shows the percent 13C enrichment in key metabolites and calculated flux ratios in control and metabolically altered hepatocytes after incubation with this compound.

| Metabolite/Ratio | Control Group | Treatment Group |

|---|---|---|

| Glucose (% 13C Enrichment) | 15.2 ± 1.8 | 10.5 ± 1.5 |

| Aspartate (% 13C Enrichment) | 25.8 ± 2.1 | 24.9 ± 2.3 |

| Serine (% 13C Enrichment) | 21.0 ± 1.9 | 16.2 ± 1.7 |

| Glutamate (% 13C Enrichment) | 30.1 ± 2.5 | 35.6 ± 2.8 |

| eSer:eAsp Ratio | 0.81 | 0.65 |

| eGlu:eAsp Ratio | 1.17 | 1.43 |

The data in this hypothetical table would suggest that the treatment condition leads to a decrease in gluconeogenic flux from propionate, as evidenced by the lower 13C enrichment in glucose and the reduced eSer:eAsp ratio. Conversely, the increased eGlu:eAsp ratio suggests a greater shunting of carbon from the Krebs cycle towards glutamate synthesis.

Tracing De Novo Fatty Acid Synthesis and Lipid Remodeling

This compound serves as an effective tracer for investigating the de novo synthesis of odd-chain fatty acids and the subsequent remodeling of lipids. De novo fatty acid synthesis is the process of building fatty acids from smaller precursor molecules, primarily acetyl-CoA. pharmaguideline.compharmacy180.comslideshare.net While even-chain fatty acids are synthesized from acetyl-CoA, the incorporation of propionyl-CoA, derived from sodium propionate, as a primer results in the synthesis of odd-chain fatty acids. researchgate.net

When this compound is introduced, the 13C-labeled propionyl-CoA enters the fatty acid synthesis pathway, leading to the formation of odd-chain fatty acids with the 13C label incorporated into their structure. By using mass spectrometry to analyze the isotopic enrichment of different fatty acid species, researchers can quantify the rate of de novo synthesis of odd-chain fatty acids. This technique allows for the differentiation between newly synthesized fatty acids and those derived from other sources.

Lipid remodeling refers to the processes by which existing lipids are modified, for instance, through the exchange of fatty acid chains. The 13C-labeled odd-chain fatty acids synthesized de novo can be incorporated into various lipid classes, such as phospholipids (B1166683) and triglycerides. By tracking the appearance of the 13C label in these complex lipids over time, scientists can gain insights into the dynamics of lipid remodeling. This provides a powerful tool to understand how different lipid pools are maintained and how they respond to various physiological or pathological conditions.

The following table provides a hypothetical example of data from a study using this compound to trace de novo synthesis of odd-chain fatty acids and their incorporation into different lipid fractions in adipose tissue.

Table 2: Hypothetical 13C Enrichment in Fatty Acids and Lipid Fractions

This table displays the percent 13C enrichment in specific odd-chain fatty acids and major lipid classes in adipocytes at different time points after the introduction of this compound.

| Fatty Acid/Lipid Fraction | 2 hours | 8 hours | 24 hours |

|---|---|---|---|

| Pentadecanoic acid (C15:0) | 5.8 ± 0.6 | 18.2 ± 1.9 | 25.1 ± 2.4 |

| Heptadecanoic acid (C17:0) | 4.2 ± 0.5 | 15.9 ± 1.7 | 22.8 ± 2.1 |

| Phosphatidylcholine | 1.1 ± 0.2 | 6.5 ± 0.8 | 14.3 ± 1.5 |

| Triglycerides | 0.5 ± 0.1 | 4.8 ± 0.6 | 18.9 ± 2.0 |

The increasing 13C enrichment in pentadecanoic and heptadecanoic acids over time in this hypothetical scenario would indicate ongoing de novo synthesis. The delayed but progressive enrichment in phosphatidylcholine and triglycerides would demonstrate the incorporation of these newly synthesized odd-chain fatty acids into complex lipids, providing a quantitative measure of lipid remodeling dynamics.

Polyhydroxyalkanoate (PHA) Biosynthesis and Monomer Incorporation Patterns

This compound is a crucial tool for elucidating the biosynthetic pathways of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. nih.govnih.gov Specifically, sodium propionate serves as a precursor for the incorporation of 3-hydroxyvalerate (B1259860) (3HV) monomers into the PHA polymer chain, leading to the formation of copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). aminer.cnresearchgate.net

By supplying this compound to PHA-producing bacteria, the 13C label is traced through the metabolic pathways leading to the formation of propionyl-CoA, the direct precursor for 3HV. The subsequent polymerization of 3-hydroxybutyrate (B1226725) (3HB) and 13C-labeled 3HV monomers results in a labeled PHBV copolymer. Analysis of the polymer by techniques like NMR spectroscopy can reveal the specific positions of the 13C label within the 3HV monomer, confirming the metabolic route of its synthesis.

The monomer incorporation pattern, specifically the molar percentage of 3HV in the final PHBV polymer, can be precisely quantified. This is of significant interest as the proportion of 3HV influences the physical and mechanical properties of the resulting bioplastic, such as its flexibility and melting point. researchgate.net Studies have shown that the monomer composition can be controlled by manipulating the culture conditions, including the concentration of sodium propionate in the feed.

The following interactive data table presents hypothetical research findings on the effect of varying initial this compound concentrations on the biosynthesis and monomer composition of PHBV by a bacterial culture.

Table 3: Effect of this compound Concentration on PHBV Biosynthesis

This table shows the impact of different initial concentrations of this compound on the total PHA yield, the percentage of PHA in the cell dry weight, and the molar percentage of 3-hydroxyvalerate (3HV) in the resulting PHBV copolymer.

| Initial this compound (g/L) | Total PHA Yield (g/L) | PHA Content (% of cell dry weight) | 3HV Monomer (mol%) |

|---|---|---|---|

| 1.0 | 2.5 ± 0.3 | 55 ± 4 | 8 ± 1 |

| 2.5 | 4.2 ± 0.4 | 68 ± 5 | 15 ± 2 |

| 5.0 | 6.8 ± 0.6 | 75 ± 6 | 23 ± 3 |

| 7.5 | 6.5 ± 0.5 | 72 ± 5 | 21 ± 2 |

The data in this hypothetical table would indicate a direct relationship between the initial concentration of sodium propionate and the incorporation of 3HV monomers up to a certain point, after which substrate inhibition may occur, leading to a slight decrease in PHA yield and 3HV content. Such studies are vital for optimizing the production of PHAs with desired material properties.

Microbial Metabolism and Interspecies Carbon Exchange

Microbial Propionate Utilization Pathways

This compound is an invaluable tracer for dissecting the diverse metabolic pathways that microorganisms employ to utilize propionate. asm.orgasm.org Two of the most well-characterized pathways are the methylmalonyl-CoA pathway and the methylcitrate cycle. The choice of pathway can often be distinguished by analyzing the distribution of the 13C label in key metabolic intermediates and end products.

In the methylmalonyl-CoA pathway, propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then rearranged to succinyl-CoA, an intermediate of the Krebs cycle. This pathway leads to a "scrambling" of the 13C label. In contrast, the methylcitrate cycle involves the condensation of propionyl-CoA with oxaloacetate to form methylcitrate, which is then converted to pyruvate and succinate (B1194679). This pathway results in a different, more direct labeling pattern in subsequent metabolites.

By incubating microbial cultures with this compound and analyzing the isotopic enrichment of amino acids that are derived from Krebs cycle intermediates (e.g., glutamate from α-ketoglutarate and aspartate from oxaloacetate) using techniques like NMR or GC-MS, researchers can infer the dominant pathway of propionate utilization. For example, the preservation of the 13C-13C bond from [2,3-13C]propionate in alanine (B10760859) (derived from pyruvate) would be indicative of the methylcitrate pathway.

The following table provides a hypothetical comparison of the expected 13C labeling patterns in key metabolites for the two primary propionate utilization pathways when [3-13C]propionate is used as the tracer.

Table 4: Predicted 13C Labeling Patterns in Microbial Metabolites

This table outlines the primary labeled positions in key metabolic intermediates and derived amino acids following the metabolism of this compound via the methylmalonyl-CoA and methylcitrate pathways.

| Metabolite | Methylmalonyl-CoA Pathway | Methylcitrate Cycle |

|---|---|---|

| Succinyl-CoA | Labeled at C2 and C3 | Labeled at C4 |

| Pyruvate | Labeling depends on subsequent metabolism of succinyl-CoA | Labeled at C3 |

| Aspartate | Labeled at C2 and C3 | Labeled at C1 and C4 |

| Glutamate | Labeled at C2, C3, and C4 | Labeled at C1, C4, and C5 |

Such analyses are fundamental to understanding the metabolic capabilities of different microorganisms and how they adapt to utilize available carbon sources in their environment.

Metabolic Pathway Transitions under Environmental Stimuli

The use of this compound as a tracer allows for the dynamic investigation of how microbial metabolic pathways shift in response to changing environmental conditions. Microorganisms are adept at altering their metabolic strategies to survive and thrive under various stimuli, such as nutrient availability, pH changes, or the presence of inhibitory substances.

For instance, in anaerobic digestion systems, high concentrations of sodium propionate can be inhibitory. researchgate.net By introducing this compound, it is possible to trace the fate of propionate carbon and observe how the methanogenic pathways transition under increasing propionate stress. Studies have shown that under low propionate concentrations, acetoclastic methanogenesis (the conversion of acetate (B1210297) to methane) may be the dominant pathway. However, as propionate levels rise, there can be a shift towards hydrogenotrophic methanogenesis, where hydrogen and carbon dioxide are used to produce methane (B114726). This transition can be monitored by analyzing the 13C enrichment in the produced methane and acetate.

The following data table presents a hypothetical scenario illustrating a shift in methanogenic pathways in an anaerobic digester community in response to increasing concentrations of this compound.

Table 5: Hypothetical Shift in Methanogenic Pathways with Increasing Propionate Stress

This table shows the relative contribution of acetoclastic and hydrogenotrophic pathways to methane production, as determined by 13C isotopic analysis of methane, at different concentrations of this compound.

| This compound (g/L) | Acetoclastic Methanogenesis (%) | Hydrogenotrophic Methanogenesis (%) | Total Methane Yield (mL/g VS) |

|---|---|---|---|

| 2 | 75 ± 6 | 25 ± 4 | 320 ± 25 |

| 8 | 60 ± 5 | 40 ± 5 | 350 ± 28 |

| 16 | 35 ± 4 | 65 ± 6 | 380 ± 30 |

| 32 | 15 ± 3 | 85 ± 7 | 250 ± 22 |

Investigating Short-Chain Fatty Acid Dynamics in Microbiological Systems

This compound is a powerful tool for studying the complex dynamics of short-chain fatty acids (SCFAs) within microbiological systems, particularly in the context of the gut microbiome. nih.govmdpi.comnih.gov Propionate is one of the three major SCFAs, along with acetate and butyrate (B1204436), produced by the fermentation of dietary fibers by gut bacteria. These SCFAs play crucial roles in host health, and understanding their production, consumption, and interconversion is of great interest. mdpi.com

By introducing this compound into a gut microbiome model (either in vitro or in animal studies), researchers can trace the flow of the 13C label. This allows for the quantification of the rate of propionate production from specific dietary fibers. Furthermore, it enables the investigation of interspecies carbon exchange, where the metabolic products of one microorganism are utilized by another. For example, some gut bacteria can convert propionate into other compounds. The appearance of the 13C label in acetate or butyrate would provide direct evidence of these metabolic cross-feeding interactions.

The following table presents hypothetical data from an in vitro fermentation study with a defined microbial consortium, investigating the fate of this compound when different types of dietary fiber are provided as the primary energy source.

Table 6: Hypothetical Fate of 13C from this compound in a Microbial Consortium

This table shows the percentage of the initial 13C label from this compound that is recovered in different SCFAs after 24 hours of fermentation with two different fiber sources.

| SCFA | Fiber Source A (e.g., Inulin) | Fiber Source B (e.g., Pectin) |

|---|---|---|

| Propionate | 85.2 ± 5.1% | 78.9 ± 4.8% |

| Acetate | 8.1 ± 1.2% | 12.5 ± 1.5% |

| Butyrate | 2.5 ± 0.5% | 4.3 ± 0.7% |

| Other/Unrecovered | 4.2 ± 0.8% | 4.3 ± 0.9% |

The hypothetical results in this table would suggest that with Fiber Source B, there is a greater conversion of propionate to acetate and butyrate, indicating that this fiber source promotes a microbial community with more active SCFA interconversion pathways. These types of studies are essential for understanding how diet can modulate the metabolic output of the gut microbiome.

Advanced Research Applications and Methodological Development of Sodium Propionate 3 13c

Fluxomics and Metabolic Network Modeling with ¹³C-Labeled Propionate (B1217596) Data

Metabolic flux analysis (MFA), particularly ¹³C-MFA, is a cornerstone technique for quantifying intracellular reaction rates, offering a detailed snapshot of cellular metabolism. d-nb.infocreative-proteomics.com The use of ¹³C-labeled propionate is instrumental in elucidating the complexities of hepatic metabolism, specifically the fluxes through the citric acid cycle and gluconeogenesis. exlibrisgroup.comnih.gov When cells are supplied with a ¹³C-labeled substrate like Sodium propionate-3-13C, the label is distributed throughout the metabolic network. By measuring the isotopic labeling patterns in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can reconstruct the flow of carbon and thereby calculate the rates of metabolic reactions. creative-proteomics.com

Studies using [¹³C₃]propionate have been pivotal in examining liver metabolic pathways. exlibrisgroup.comnih.gov However, research has also highlighted the critical importance of the underlying assumptions in metabolic network models. For instance, inconsistencies in hepatic flux estimates between different ¹³C tracers, such as [¹³C₃]lactate and [¹³C₃]propionate, can arise from factors like peripheral tracer recycling and incomplete isotope equilibration within the citric acid cycle. exlibrisgroup.comnih.gov When models are expanded to account for these complexities, a more accurate and consistent picture of metabolic fluxes emerges. exlibrisgroup.com This demonstrates that while ¹³C-propionate is a powerful tool, its data must be interpreted within sophisticated and rigorously validated models to ensure the accuracy of flux estimations. exlibrisgroup.comnih.gov

The choice of tracer is critical, as different labeled substrates provide better resolution for different parts of metabolism. d-nb.infonih.gov For example, ¹³C-glucose tracers are often optimal for studying upper metabolism like glycolysis, whereas ¹³C-glutamine tracers are better for resolving TCA cycle fluxes. d-nb.info ¹³C-propionate is particularly valuable for its role as a precursor for anaplerosis via propionyl-CoA, which replenishes TCA cycle intermediates by being converted to succinyl-CoA. biorxiv.orgnih.gov This makes it an essential tracer for studying conditions where anaplerosis is significant.

| Study Focus | Tracer(s) Used | Key Research Finding | Significance for Metabolic Modeling |

|---|---|---|---|

| Liver Metabolic Flux | [¹³C₃]propionate, [¹³C₃]lactate | Flux estimates for liver pyruvate (B1213749) cycling were inconsistent between tracers using conventional models. exlibrisgroup.comnih.gov | Highlights the need for expanded models that include tracer recycling and incomplete isotope equilibration. exlibrisgroup.com |

| Anaplerosis vs. Acetyl-CoA Oxidation | [1,2,3-¹³C₃]propionate | In the rat liver, anaplerosis from propionate can be four- to sixfold higher than acetyl-CoA oxidation. pnas.org | Demonstrates propionate's major role in replenishing TCA cycle intermediates, a critical parameter for accurate network models. |

| Pyruvate Carboxylase Flux | [U-¹³C]pyruvate, [¹³C₃]propionate | Isotopomer analysis confirmed that the majority of pyruvate enters the TCA cycle via pyruvate carboxylase, not pyruvate dehydrogenase (PDH). pnas.org | Provides quantitative evidence for the dominance of anaplerotic pathways over oxidative entry in specific metabolic states. |

Application in Ex Vivo Organ Perfusion and Tissue Slice Studies

Ex vivo organ perfusion and tissue slice cultures are invaluable methodologies that bridge the gap between in vitro cell culture and in vivo studies. These techniques maintain the tissue architecture and cellular heterogeneity, allowing for the investigation of metabolism in a more physiologically relevant context. researchgate.netfrontiersin.org The use of stable isotope tracers like this compound in these systems enables detailed metabolic analysis of intact tissues. biorxiv.orgresearchgate.net

In ex vivo studies of human myocardial tissue, ¹³C-labeled propionate has been used to trace its metabolic fate, revealing novel anabolic pathways. biorxiv.orgnih.gov Specifically, research has shown that two units of propionyl-CoA can condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), a non-oxidative fate of propionate that was previously underexplored. biorxiv.orgnih.gov This reaction was observed in human heart tissue slices incubated with propionate and in multiple tissues of mice in vivo. biorxiv.orgnih.gov

The perfusion solution's composition and the timing of the perfusion are critical variables that can influence metabolic outcomes in ex vivo systems. frontiersin.org For instance, in ex vivo lung perfusion (EVLP), the perfusate composition can affect inflammatory responses. frontiersin.org Similarly, in liver perfusion, maintaining a physiological perfusate composition is crucial for organ viability and function. mdpi.com The integration of ¹³C tracers into these controlled ex vivo environments allows for precise investigation of how specific nutrients and therapeutic agents modulate organ metabolism. nih.gov

| Ex Vivo System | Tracer | Research Objective | Key Finding |

|---|---|---|---|

| Human Myocardial Tissue Slices | [¹³C₃]-sodium propionate | Investigate non-oxidative fates of propionate. biorxiv.org | Demonstrated the anabolic condensation of propionyl-CoA to form trans-2-methyl-2-pentenoyl-CoA. biorxiv.orgnih.gov |

| Intact Human Liver Tissue Slices | Global ¹³C Tracers | Perform in-depth metabolic flux analysis of human liver. researchgate.net | Confirmed known metabolic pathways and revealed unexpected activities like de novo creatine (B1669601) synthesis, showing differences from rodent models. researchgate.net |

| Perfused Rat Liver | [1,2,3-¹³C₃]propionate | Measure gluconeogenesis and pyruvate recycling. pnas.org | Developed a simple analysis of glucose and glutamate (B1630785) isotopomers to quantify key hepatic fluxes. pnas.org |

Integrative Systems Biology Approaches Combining Isotopic Tracing with Omics Technologies

The integration of stable isotope tracing with other "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular function. medrxiv.orgmedrxiv.org This systems biology approach allows researchers to connect genetic variations and changes in gene or protein expression directly to metabolic function and flux. medrxiv.org Stable Isotope-Resolved Metabolomics (SIRM) is a key technology in this field, using tracers like ¹³C-propionate to unambiguously track atoms through complex, compartmentalized metabolic networks. nih.govresearchgate.net

In the study of inherited metabolic disorders like methylmalonic acidemia (MMA), an integrative multi-omics approach has proven powerful. medrxiv.orgmedrxiv.org By combining whole-genome sequencing, RNA sequencing, and proteomics with metabolomics and isotopic tracing, researchers can identify how specific gene mutations lead to dysregulated metabolic pathways. medrxiv.orgmedrxiv.org For example, in cells from individuals with MMA, this integrated approach revealed disruptions in the TCA cycle and anaplerotic insufficiency. medrxiv.orgresearchgate.net Follow-up studies with [U-¹³C]glutamine tracing further elucidated compensatory metabolic rewiring, identifying potential therapeutic targets. medrxiv.orgmedrxiv.org

The strength of this integrative strategy lies in its ability to validate findings across multiple biological layers. For instance, a correlation between gene expression data and SIRM-based metabolic differences can cross-validate novel findings, such as the activation of specific anaplerotic enzymes in disease states. nih.gov The combination of these technologies provides a much richer understanding than any single omics approach alone, moving from a static picture of metabolite levels to a dynamic view of pathway activity. researchgate.net

| Disease/System Studied | Integrated Technologies | Isotopic Tracer Used | Key Insight |

|---|---|---|---|

| Methylmalonic Acidemia (MMA) | Genomics, Transcriptomics, Proteomics, Metabolomics, Isotope Tracing. medrxiv.orgmedrxiv.org | [U-¹³C]glutamine | Identified anaplerotic insufficiency and dysregulation of TCA cycle-related enzymes, linking genetic variants to metabolic phenotype. medrxiv.orgmedrxiv.orgresearchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | SIRM, Gene Expression Analysis, Enzyme Activity Assays. nih.gov | ¹³C-Glucose | Revealed upregulation of anaplerosis via pyruvate carboxylation, correlating metabolic changes with gene expression. nih.gov |

Future Prospects for Isotope-Resolved Metabolomics and Flux Analysis

The field of isotope-resolved metabolomics is rapidly advancing, with future developments promising to deliver unprecedented insights into the complexity of human metabolism. nih.govresearchgate.net A key future direction is the enhancement of analytical technologies, primarily NMR and MS, to improve the sensitivity and resolution for detecting isotopomers in complex biological samples. nih.govnih.gov These advancements will enable more comprehensive mapping of metabolic networks and the discovery of novel pathways. nih.gov

A significant frontier is the application of these techniques at the single-cell level. While current omics technologies can measure RNA and proteins in individual cells, performing metabolic flux analysis at this resolution remains a major challenge. mdpi.com The development of high-sensitivity mass spectrometry imaging (MSI) combined with stable isotope labeling is a promising step in this direction. the-innovation.org This approach allows for the generation of spatially resolved metabolomics data, making it possible to visualize metabolic activity within different regions of a tissue or even within subcellular compartments. mdpi.comthe-innovation.org

Furthermore, the integration of isotope tracing data into increasingly sophisticated computational models will enhance our predictive power. exlibrisgroup.com As models become more complex, incorporating data from parallel labeling experiments and multiple omics layers, they will provide a more accurate and dynamic understanding of metabolic regulation in health and disease. nih.gov This knowledge is expected to revolutionize clinical diagnostics, enabling the identification of metabolic biomarkers for early disease detection and personalized therapeutic strategies. nih.govresearchgate.net The ability to directly trace metabolic pathways in human subjects using stable isotopes like this compound represents a powerful approach for translating basic research discoveries into clinical reality. nih.govnih.gov

Q & A

Q. How is Sodium Propionate-3-13C synthesized, and what analytical methods are used to confirm its isotopic purity?

this compound is typically synthesized via carboxylation of 1-13C-labeled ethylmagnesium bromide with CO₂, followed by neutralization with sodium hydroxide. Isotopic purity (≥99 atom % 13C) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (specifically 13C-NMR) and mass spectrometry (MS). For example, 13C-NMR peaks at δ ~179 ppm (carbonyl carbon) and δ ~27 ppm (C-3) validate the position-specific labeling . Quantitative MS analysis, such as isotope ratio mass spectrometry (IRMS), ensures minimal unlabeled contamination .

Q. What safety protocols should researchers follow when handling this compound?

While this compound is generally non-toxic, standard laboratory safety practices apply: use personal protective equipment (PPE), avoid inhalation/ingestion, and store in a cool, dry environment. Refer to the Safety Data Sheet (SDS) for specific handling instructions, including first-aid measures and spill management .

Q. How does the isotopic labeling of this compound influence its physicochemical properties compared to unlabeled propionate?

The 13C label at the C-3 position minimally affects chemical reactivity but slightly alters molecular weight (99.04 g/mol vs. 96.06 g/mol for unlabeled sodium propionate). This difference is critical for mass spectrometry-based detection but does not significantly impact solubility or metabolic pathways .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to study propionate metabolism in microbial or mammalian systems?

Design cell cultures or in vitro systems with 13C-labeled propionate as the sole carbon source. Track isotopic incorporation into downstream metabolites (e.g., succinate, methylmalonyl-CoA) via liquid chromatography-mass spectrometry (LC-MS). Use computational tools like OpenFLUX to model flux distributions, ensuring tracer experiments account for isotopic steady-state conditions and dilution effects .

Q. What experimental controls are essential to validate isotopic enrichment data in this compound tracer studies?

Include:

- Negative controls : Unlabeled propionate to baseline natural 13C abundance.

- Technical replicates : Multiple MS/NMR runs to assess instrument precision.

- Biological replicates : Independent cultures to evaluate variability.

- Internal standards : Isotopically labeled analogs (e.g., 13C-glucose) for normalization .

Q. How can researchers resolve discrepancies in isotopic enrichment data caused by matrix effects or instrument drift?

Calibrate instruments using certified 13C standards (e.g., USGS40/USGS41) before each run. Employ matrix-matched calibration curves to correct for ionization suppression in LC-MS. For NMR, use deuterated solvents and external referencing (e.g., TMS) to ensure spectral accuracy .

Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

Limitations include isotopic dilution from endogenous propionate pools and potential label scrambling in pathways like the tricarboxylic acid (TCA) cycle. Mitigation strategies:

- Use knockout models lacking competing pathways (e.g., propionyl-CoA synthetase mutants).

- Combine with 2H or 15N tracers for multi-isotope correlation analysis .

Methodological Considerations

- Data Reporting : Follow guidelines for significant figures (e.g., report 13C enrichment as 99.0 ± 0.5 atom %, not 99%) and specify statistical tests (e.g., ANOVA for inter-group comparisons) .

- Reproducibility : Document all experimental parameters (e.g., pH, temperature) and instrument settings to enable replication .

- Ethical Compliance : Ensure studies involving biological systems adhere to institutional review protocols for humane and reproducible science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.